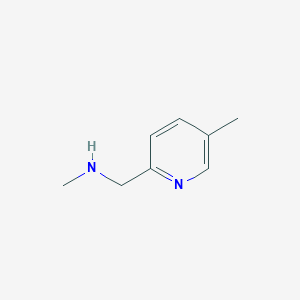

N-Methyl-1-(5-methylpyridin-2-YL)methanamine

Overview

Description

“N-Methyl-1-(5-methylpyridin-2-YL)methanamine” is a chemical compound with the IUPAC name (5-methyl-2-pyridinyl)methanamine . It has a molecular weight of 122.17 and its InChI code is 1S/C7H10N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4,8H2,1H3 .

Molecular Structure Analysis

The molecular formula of “N-Methyl-1-(5-methylpyridin-2-YL)methanamine” is C8H12N2 . The structure is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted at the 2-position with a methyl group and at the 5-position with a methanamine group .Physical And Chemical Properties Analysis

“N-Methyl-1-(5-methylpyridin-2-YL)methanamine” has a molecular weight of 122.17 g/mol . It has a topological polar surface area of 38.9 Ų and a complexity of 83 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is a small molecule .Scientific Research Applications

Biased Agonists for Antidepressant Activity

N-Methyl-1-(5-methylpyridin-2-yl)methanamine derivatives have been explored as potential therapeutic agents for depression. A study by Sniecikowska et al. (2019) designed novel derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds preferentially stimulate ERK1/2 phosphorylation and have shown potent antidepressant-like activity in preliminary studies, suggesting their promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Antibacterial and Antifungal Activity

Rao et al. (2013) synthesized a derivative of N-Methyl-1-(5-methylpyridin-2-yl)methanamine and evaluated its antibacterial and antifungal activities. The compound displayed acceptable results, indicating potential applications in treating bacterial and fungal infections (Rao et al., 2013).

Synthesis and Characterization for Various Applications

Ganesh Shimoga et al. (2018) reported the successful synthesis of a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. This compound was characterized using various spectroscopic techniques, indicating its potential for diverse scientific applications, although the specific applications were not detailed in the study (Ganesh Shimoga et al., 2018).

Photocytotoxicity in Cancer Treatment

Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff bases, which include derivatives of N-Methyl-1-(5-methylpyridin-2-yl)methanamine. These complexes showed remarkable photocytotoxicity in various cancer cells, suggesting their potential use in cancer treatment through light-activated therapy (Basu et al., 2015).

Functional Selectivity in Drug Discovery

The concept of 'biased agonism' in drug discovery, particularly concerning serotonin 5-HT1A receptors, has been highlighted. This approach, involving derivatives of N-Methyl-1-(5-methylpyridin-2-yl)methanamine, focuses on developing drugs that target specific signaling pathways for enhanced therapeutic efficacy and reduced side effects (Sniecikowska et al., 2019).

Safety and Hazards

properties

IUPAC Name |

N-methyl-1-(5-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-4-8(6-9-2)10-5-7/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNBCWHCSGAXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(5-methylpyridin-2-YL)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1369609.png)